molecular formula C17H19ClN2O2 B11161432 [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone CAS No. 309719-38-8

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone

Cat. No.: B11161432
CAS No.: 309719-38-8
M. Wt: 318.8 g/mol
InChI Key: UVCNIJHXQVVPMN-UHFFFAOYSA-N
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Description

1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-METHYLPIPERIDINE is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have gained significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-METHYLPIPERIDINE typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-METHYLPIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key signaling pathways .

Comparison with Similar Compounds

1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-METHYLPIPERIDINE can be compared with other oxazole derivatives such as:

This compound’s unique combination of functional groups and its potential biological activities make it a valuable subject for further research and development.

Properties

CAS No.

309719-38-8

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C17H19ClN2O2/c1-11-7-5-6-10-20(11)17(21)15-12(2)22-19-16(15)13-8-3-4-9-14(13)18/h3-4,8-9,11H,5-7,10H2,1-2H3

InChI Key

UVCNIJHXQVVPMN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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